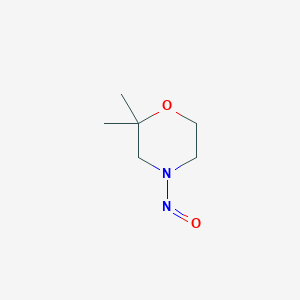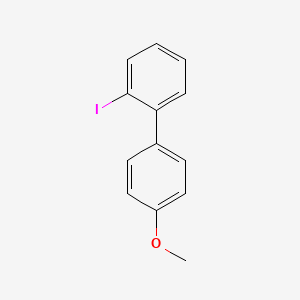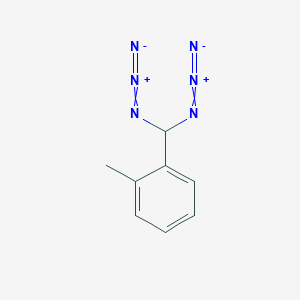
1-(Diazidomethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diazidomethyl)-2-methylbenzene is an organic compound characterized by the presence of two azide groups attached to a benzene ring. This compound is of significant interest due to its potential applications in various fields, including materials science and organic synthesis. The azide functional groups make it a versatile intermediate for the synthesis of other complex molecules.
Méthodes De Préparation
The synthesis of 1-(Diazidomethyl)-2-methylbenzene typically involves the diazotization of 2-methylbenzylamine followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
1-(Diazidomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azide groups into amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of triazoles or other heterocyclic compounds. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Diazidomethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are used in bioconjugation techniques for labeling and tracking biomolecules.
Industry: Utilized in the production of energetic materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Diazidomethyl)-2-methylbenzene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
1-(Diazidomethyl)-2-methylbenzene can be compared with other azide-containing compounds such as 1-(azidomethyl)-5H-tetrazole and 1-(azidoethyl)-5H-tetrazole. These compounds share similar reactivity due to the presence of azide groups but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity patterns.
Conclusion
This compound is a compound of considerable interest in various scientific fields
Propriétés
Numéro CAS |
143468-04-6 |
|---|---|
Formule moléculaire |
C8H8N6 |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
1-(diazidomethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N6/c1-6-4-2-3-5-7(6)8(11-13-9)12-14-10/h2-5,8H,1H3 |
Clé InChI |
LHUFYCWZAUIPSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
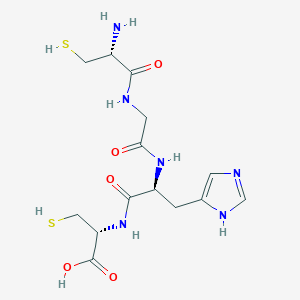
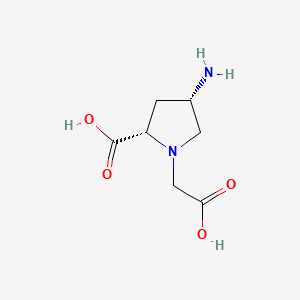
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
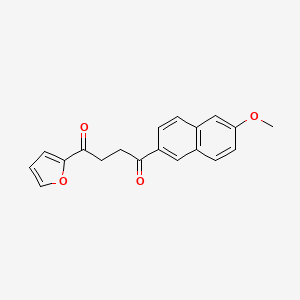
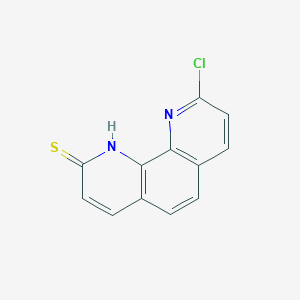
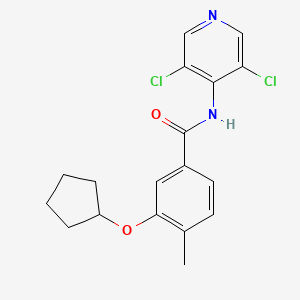
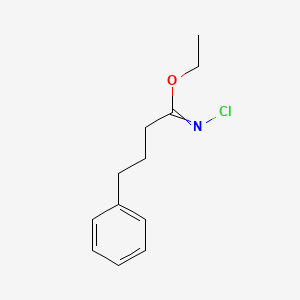
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
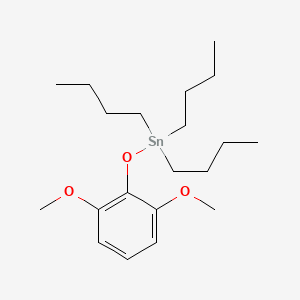
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
